ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate
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Overview
Description
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate is a complex organic compound that features a unique combination of adamantane, triazole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is often synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Attachment of the Adamantane Group: The adamantane group is introduced via a nucleophilic substitution reaction, where an adamantane derivative reacts with a suitable electrophile.
Introduction of the Phenyl Group: The phenyl group is typically added through a Friedel-Crafts alkylation or acylation reaction.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting a thiol with an appropriate halide.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl and adamantane groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl and adamantane derivatives.
Scientific Research Applications
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antiviral, antibacterial, and anticancer agent.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biological Studies: It is used in research to understand the interactions between complex organic molecules and biological systems.
Mechanism of Action
The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in viral replication, bacterial cell wall synthesis, or cancer cell proliferation.
Pathways Involved: The compound can inhibit key pathways by binding to active sites or allosteric sites on target proteins, thereby disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-butyl-1,2,4-triazol-3-yl]sulfanyl]propanoate
- Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate
- Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate
Uniqueness
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate is unique due to the presence of the phenyl group, which can enhance its interaction with aromatic amino acids in proteins, potentially increasing its efficacy in biological applications.
Properties
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3S/c1-3-32-22(30)16(2)33-24-28-27-21(29(24)20-7-5-4-6-8-20)15-26-23(31)25-12-17-9-18(13-25)11-19(10-17)14-25/h4-8,16-19H,3,9-15H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVFZPDJLNAZCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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